L-Pyrrolysine (lithium)
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Overview
Description
L-Pyrrolysine (lithium) is a unique amino acid that is genetically encoded and used in the biosynthesis of proteins in some methanogenic archaea and bacteria. It is not present in humans. This compound contains an α-amino group and a carboxylic acid group, with a pyrroline side-chain similar to that of lysine. The lithium ion in this context is often associated with its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Pyrrolysine is synthesized in vivo by joining two molecules of L-lysine. One molecule of lysine is first converted to (3R)-3-methyl-D-ornithine, which is then ligated to a second lysine. An NH2 group is eliminated, followed by cyclization and dehydration steps to yield L-pyrrolysine .
Industrial Production Methods
The industrial production of lithium compounds often involves the extraction of lithium from minerals such as spodumene and petalite, followed by a series of chemical reactions to produce lithium carbonate or lithium hydroxide. These compounds can then be used in various applications, including the synthesis of L-pyrrolysine .
Chemical Reactions Analysis
Types of Reactions
L-Pyrrolysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its incorporation into proteins and its function in biological systems .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of L-pyrrolysine include hydroxylamine, N-methylhydroxylamine, and dithionite. These reagents help in the formation and stabilization of the pyrroline ring structure .
Major Products Formed
The major products formed from the reactions of L-pyrrolysine include various derivatives that are incorporated into proteins. These derivatives play crucial roles in the catalytic functions of enzymes involved in methane production in methanogenic archaea .
Scientific Research Applications
L-Pyrrolysine has several scientific research applications, including its use in:
Chemistry: As a unique amino acid, it is used in the study of protein synthesis and enzyme function.
Biology: It is essential for the growth and metabolism of certain methanogenic archaea and bacteria.
Mechanism of Action
The mechanism of action of L-pyrrolysine involves its incorporation into proteins through a unique genetic encoding process. It is encoded by the UAG codon, which is typically a stop codon, and its incorporation is mediated by a specific tRNA and tRNA synthetase. The pyrroline ring structure of L-pyrrolysine plays a crucial role in the catalytic functions of enzymes, particularly those involved in methane production .
Comparison with Similar Compounds
L-Pyrrolysine is unique among amino acids due to its genetic encoding and its role in methane production. Similar compounds include:
Lysine: A standard amino acid with a similar side-chain structure but lacking the pyrroline ring.
Ornithine: An intermediate in the synthesis of L-pyrrolysine, involved in the urea cycle.
L-Pyrrolysine’s uniqueness lies in its genetic encoding and its specific role in the metabolism of methanogenic archaea, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C12H20LiN3O3 |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
lithium;(2S)-2-amino-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C12H21N3O3.Li/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18;/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t8-,9+,10-;/m1./s1 |
InChI Key |
HBIJBNVTTMNPPD-YMQJAAJZSA-M |
Isomeric SMILES |
[Li+].C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)[O-])N |
Canonical SMILES |
[Li+].CC1CC=NC1C(=O)NCCCCC(C(=O)[O-])N |
Origin of Product |
United States |
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